PFI-2 hydrochloride

Catalog No.
S003353
CAS No.
1627607-87-7
M.F
C23H26ClF4N3O3S
M. Wt
536
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-2 hydrochloride

CAS Number

1627607-87-7

Product Name

PFI-2 hydrochloride

IUPAC Name

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride

Molecular Formula

C23H26ClF4N3O3S

Molecular Weight

536

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1

InChI Key

ZADKZNVAJGEFLC-ZMBIFBSDSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl

Synonyms

(R)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride

Description

SET domain-containing protein 7/9 (SET7/9) is a histone methyltransferase that monomethylates lysine 4 of histone H3, which generates a specific tag for epigenetic transcriptional activation. It plays a role in the transcriptional activation of tumor suppressor p53 in response to DNA damage as well as the transcription factor TAF10.1,2 (R)-PFI-2 is a potent, cell-permeable inhibitor of SET7/9 (IC50 = 2 nM) that demonstrates greater than 1,000-fold selectivity over a panel of 18 other methyltransferases. Its enantiomer, (S)-PFI-2, is 500-fold less active (IC50 = 1 µM). See the Structural Genomics Consortium (SGC) website for more information.
PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

Mechanism of Action

SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].

Research Applications

PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:

  • Stem Cell Biology: Studies have shown that PFI-2 hydrochloride can promote the expansion of myogenic stem cells, which hold promise for regenerative medicine applications [].
  • Cancer Research: PFI-2 hydrochloride is being explored for its potential role in regulating YAP signaling, a pathway implicated in tumorigenesis [].
  • Kidney Disease: Research suggests that PFI-2 hydrochloride may help elucidate the mechanisms underlying chronic kidney disease and fibrosis [].

Advantages of PFI-2 hydrochloride

  • Potency and Selectivity: PFI-2 hydrochloride exhibits high potency against SETD7 with minimal effects on other methyltransferases, making it a specific research tool [].
  • Cell Permeability: PFI-2 hydrochloride can readily enter cells, allowing for investigation of its effects within living organisms [].

Limitations

  • Preclinical Stage: PFI-2 hydrochloride is currently in the preclinical research phase, and its safety and efficacy in humans have not yet been established.
  • Further Research Needed: More research is required to fully understand the long-term effects of PFI-2 hydrochloride and its potential applications in various disease settings.

PFI-2 hydrochloride is a chemical compound known for its role as a potent and selective inhibitor of the lysine methyltransferase SETD7. The systematic chemical name for this compound is 8-fluoro-1,2,3,4-tetrahydro-N-[(1R)-1-(4-fluorophenyl)ethyl]pyrrolo[1,2-a]quinazolin-4-amine hydrochloride. It has a molecular weight of 535.98 g/mol and the molecular formula C23H25F4N3O3S. This compound is notable for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography .

  • PFI-2 hydrochloride acts as a competitive inhibitor of SETD7, binding to the enzyme's active site and preventing the transfer of a methyl group to histone proteins [].
  • This inhibition disrupts the normal methylation patterns on histones, potentially leading to changes in gene expression.
  • Studies suggest PFI-2 hydrochloride may also affect the Hippo signaling pathway, which regulates cell proliferation and organ development [].
  • PFI-2 hydrochloride is for research use only and should be handled with appropriate safety precautions [, , ].
  • No specific data on its toxicity or hazards is publicly available.
  • However, as with any research chemical, it's advisable to consult the safety data sheet (SDS) provided by suppliers before handling it.
Primarily as an inhibitor of histone lysine methyltransferases. Its mechanism of action involves binding to the active site of SETD7, thereby preventing the transfer of methyl groups to lysine residues on histones and non-histone proteins. This inhibition can lead to alterations in gene expression and protein function, which are critical in various biological processes .

The biological activity of PFI-2 hydrochloride is significant in the context of epigenetic regulation. It has been shown to inhibit SETD7 with an inhibitory constant (K_i) of approximately 0.33 nM and an IC50 value of 2 nM, indicating its potency and selectivity . The compound has been studied for its potential therapeutic effects in conditions such as chronic kidney disease and inflammation responses associated with renal fibrosis . Additionally, PFI-2 hydrochloride has been implicated in modulating cellular pathways related to cancer progression and other diseases influenced by epigenetic modifications.

The synthesis of PFI-2 hydrochloride involves several steps that typically include the formation of the core quinazolinone structure followed by functionalization to introduce the fluoro and tetrahydro groups. A common synthetic route may involve:

  • Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluoro Group: This is often done using fluorination reagents under controlled conditions.
  • Tetrahydro Group Formation: This may involve hydrogenation or reduction reactions.
  • Hydrochloride Salt Formation: The final step typically includes treatment with hydrochloric acid to yield the hydrochloride salt form .

PFI-2 hydrochloride is primarily used in research settings focused on epigenetics, particularly in studies examining the role of lysine methylation in gene regulation. Its applications include:

  • Investigating the mechanisms of chronic kidney disease.
  • Exploring pathways involved in inflammation and renal fibrosis.
  • Studying cancer biology concerning histone modifications.
  • Potentially serving as a lead compound for drug development targeting epigenetic modifiers .

Studies involving PFI-2 hydrochloride have demonstrated its ability to selectively inhibit SETD7 without significantly affecting other lysine methyltransferases. Interaction studies often utilize techniques such as surface plasmon resonance and enzyme kinetics to elucidate binding affinities and specificity . These studies are crucial for understanding how PFI-2 can be utilized therapeutically while minimizing off-target effects.

Several compounds share structural or functional similarities with PFI-2 hydrochloride, particularly within the class of lysine methyltransferase inhibitors. Notable examples include:

Compound NameChemical Structure SimilarityUnique Features
GSK-J4Similar core structureSelectively inhibits JMJD3
EPZ015666Similar methyltransferase inhibitionTargets G9a and GLP
ML324Related to histone modificationSelective for SETD8

PFI-2 hydrochloride stands out due to its specific inhibition profile towards SETD7, which is critical for understanding its unique role in epigenetic regulation compared to other compounds that may target different enzymes or pathways .

Potency Differential (500-fold Activity Difference)

(R)-PFI-2 hydrochloride is a highly potent and selective inhibitor of the methyltransferase activity of SETD7, exhibiting an inhibitory concentration 50 (IC50) value of approximately 2 nanomolar. In contrast, its enantiomer, (S)-PFI-2 hydrochloride, demonstrates about 500-fold lower activity, with an IC50 around 1 micromolar in enzymatic assays. This remarkable difference in potency underscores the critical role of stereochemistry in the compound's biological activity [1] [2] [4] [5].

EnantiomerIC50 (SETD7 inhibition)Relative Activity
(R)-PFI-22 nM500-fold higher
(S)-PFI-21 μMReference (1x)

(S)-PFI-2 as Negative Control in Experimental Design

Due to its substantially lower activity, (S)-PFI-2 hydrochloride is commonly employed as a negative control in experimental studies involving (R)-PFI-2. This use allows researchers to discern specific effects attributable to the active enantiomer, ensuring experimental rigor and specificity in studies of SETD7 inhibition [4].

Molecular Basis for Enantiomeric Selectivity

The molecular basis for the enantiomeric selectivity of PFI-2 hydrochloride lies in the differential binding interactions with the SETD7 enzyme. Structural and computational studies reveal that (R)-PFI-2 forms critical hydrogen bonds with key residues such as histidine 252, leucine 267, and glycine 336 within the SETD7 active site. These interactions stabilize the binding and contribute to high affinity. Conversely, (S)-PFI-2 lacks some of these direct hydrogen bonds and exhibits disrupted intramolecular π-π stacking, leading to a less favorable binding conformation [2] [3] [6].

Key residues contributing to binding differences include H252, D256, L267, Y335, G336, and H339. The van der Waals interactions, especially involving the trifluoromethyl moiety of (R)-PFI-2, are optimized in the (R)-enantiomer complex but absent or weaker in the (S)-enantiomer complex. This optimized shape complementarity and interaction network underpin the higher inhibitory potency of (R)-PFI-2 [3] [6].

Chirality Effects on Binding Thermodynamics

Thermodynamic analyses using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations show that (R)-PFI-2 has a more favorable total binding free energy compared to (S)-PFI-2. The binding free energy (ΔG_bind) for (R)-PFI-2 is approximately −23.23 kcal/mol, whereas for (S)-PFI-2 it is −15.84 kcal/mol, reflecting stronger binding affinity for the (R)-enantiomer.

The thermodynamic contributions include:

  • Electrostatic interactions: More favorable in (R)-PFI-2 (−374.97 kcal/mol) than in (S)-PFI-2 (−356.80 kcal/mol).
  • Van der Waals interactions: Stronger in (R)-PFI-2 (−53.44 kcal/mol) compared to (S)-PFI-2 (−46.85 kcal/mol).
  • Nonpolar solvation: Slightly more favorable for (R)-PFI-2.
  • Polar solvation: Unfavorable contributions partially offset binding but are less detrimental in (R)-PFI-2.
  • Entropic effects: Slightly higher entropic penalty for (R)-PFI-2, likely due to conformational changes upon binding.

These thermodynamic differences collectively explain the enhanced binding affinity and inhibitory potency of (R)-PFI-2 over (S)-PFI-2 [2] [3] [6].

Computational Analysis of Enantiomer Binding Differences

Computational studies combining molecular dynamics simulations, MM/GBSA free energy calculations, residue interaction network (RIN) analysis, and adaptive biasing force (ABF) simulations have been employed to elucidate the binding differences between the PFI-2 enantiomers.

  • Molecular Dynamics and MM/GBSA: These simulations confirmed that (R)-PFI-2 maintains more stable and favorable interactions within the SETD7 binding pocket, resulting in lower binding free energy.
  • Residue Interaction Network Analysis: Identified key residues with increased interaction energy contributions in the (R)-PFI-2 complex, such as H252, W260, L267, S268, Y305, Y335, Y337, and H339. In contrast, some residues like D256, T266, and G336 contribute less in the (R)-complex relative to the (S)-complex, indicating subtle structural rearrangements.
  • Adaptive Biasing Force Simulations: These revealed that the free energy barrier for dissociation of (R)-PFI-2 from SETD7 is higher than that for (S)-PFI-2, indicating stronger binding kinetics and a more stable complex for the (R)-enantiomer. The dissociation pathways differ between the two enantiomers, reflecting distinct binding modes [2] [3] [6].

These computational insights provide a comprehensive understanding of the stereochemical effects on the binding affinity, thermodynamics, and kinetics of PFI-2 hydrochloride enantiomers with SETD7, informing the design of more potent and selective inhibitors.

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-08-15
[1]. Barsyte-Lovejoy D, et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8.

Explore Compound Types